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1,1-Dibromo-3-chloropropan-2-ol

Cat. No.: B14520701
CAS No.: 62872-29-1
M. Wt: 252.33 g/mol
InChI Key: FIQPIGHRSREIBV-UHFFFAOYSA-N
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Description

Contextualization of Multi-Halogenated Aliphatic Compounds within Contemporary Chemical Science

Halogenated aliphatic compounds, which are hydrocarbons containing one or more halogen atoms, are a significant area of study in contemporary chemical science. nih.govresearchgate.netosti.gov Their broad range of applications and diverse chemical properties make them a subject of continuous academic and industrial research. iloencyclopaedia.org These compounds are utilized as solvents, chemical intermediates, fire-extinguishing agents, and in the synthesis of polymers and pharmaceuticals. iloencyclopaedia.orgnih.gov

The introduction of halogen atoms to an aliphatic framework can dramatically alter the molecule's physical and chemical characteristics. unacademy.com Halogenation can enhance the compound's reactivity and introduce specific functionalities, making them valuable precursors in organic synthesis. nih.govunacademy.com The nature of the halogen (fluorine, chlorine, bromine, or iodine), the degree of halogenation, and the position of the halogens on the carbon chain all contribute to the unique properties of each compound. unacademy.com Research in this field encompasses the synthesis of novel halogenated molecules, the study of their reaction mechanisms, and the development of new applications. researchgate.netosti.gov

The environmental and biological interactions of halogenated aliphatics are also a major focus of research. nih.govresearchgate.net While some of these compounds are essential for various industrial processes, others are known for their persistence in the environment and potential toxicity. nih.govnih.gov Therefore, a significant portion of academic research is dedicated to understanding their degradation pathways, both biotic and abiotic, and to developing methods for their remediation. nih.govresearchgate.netosti.gov

Research Significance and Academic Relevance of Specific Halogenated Propane (B168953) Isomers (e.g., Dibromochloropropane)

Within the broad class of halogenated aliphatic compounds, halogenated propane isomers, particularly those containing multiple halogen atoms like dibromochloropropane (DBCP), have garnered considerable academic interest. nih.govnih.gov Propane, a three-carbon alkane, can be halogenated to produce a variety of constitutional isomers, each with distinct properties and reactivity. unacademy.comyoutube.com

The study of these isomers provides valuable insights into structure-activity relationships. nih.gov For instance, the position of the halogen atoms on the propane chain influences the molecule's boiling point, density, and reactivity in substitution and elimination reactions. unacademy.com Academic research often focuses on the selective synthesis of specific isomers to harness their unique chemical properties for targeted applications.

One of the most studied halogenated propane isomers is 1,2-dibromo-3-chloropropane (B7766517) (DBCP). nih.govwikipedia.orgnih.gov Historically used as a nematicide in agriculture, DBCP's environmental persistence and biological effects have made it a subject of extensive toxicological and environmental research. nih.govwikipedia.orgnih.govcdc.gov Studies on DBCP have contributed significantly to our understanding of how halogenated compounds interact with biological systems and the environment. nih.govnih.govresearchgate.netnih.gov This research has also spurred the development of analytical methods for detecting and quantifying such compounds in various environmental matrices. who.intosha.gov

Furthermore, research into the metabolism and degradation of compounds like DBCP has provided fundamental knowledge on the enzymatic and chemical processes that can break down these persistent molecules. nih.govnih.gov This academic inquiry is crucial for developing strategies to mitigate the environmental impact of halogenated compounds.

While much of the research on dibromochloropropane has focused on the 1,2-dibromo-3-chloro isomer due to its historical use and biological activity, other isomers, such as 1,1-Dibromo-3-chloropropan-2-ol, represent an area of academic interest for their synthetic potential and unique chemical properties, which are explored in the subsequent sections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Br2ClO B14520701 1,1-Dibromo-3-chloropropan-2-ol CAS No. 62872-29-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62872-29-1

Molecular Formula

C3H5Br2ClO

Molecular Weight

252.33 g/mol

IUPAC Name

1,1-dibromo-3-chloropropan-2-ol

InChI

InChI=1S/C3H5Br2ClO/c4-3(5)2(7)1-6/h2-3,7H,1H2

InChI Key

FIQPIGHRSREIBV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Br)Br)O)Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Dibromochloropropane Dbcp

Industrial Synthesis Pathways and Role as a Chemical Intermediate

The industrial production of halogenated propanes like DBCP has historically been driven by their utility in various applications, most notably as pesticides and chemical intermediates. iarc.fr While specific industrial synthesis routes for 1,1-Dibromo-3-chloropropan-2-ol are not as widely documented as for DBCP, the principles of halogenation of propylenic compounds are fundamental.

The primary industrial synthesis of 1,2-dibromo-3-chloropropane (B7766517) (DBCP) involves the liquid-phase addition of bromine to allyl chloride. chemicalbook.com This reaction can be carried out in a medium of 1,2-dibromo-3-chloropropane itself at temperatures between 20-30°C. google.com To improve efficiency and simplify the process, modern methods may employ mass flow conditions where bromine is fed to the upper part of a reactor and allyl chloride is introduced countercurrently at the lower part. google.com The reaction temperature is carefully controlled, often allowed to rise to 60-70°C and then maintained at 75-80°C to ensure the reaction goes to completion. google.com

Precursor Applications in Organic Synthesis (e.g., Brominated Flame Retardants)

Halogenated compounds like DBCP serve as crucial intermediates in the synthesis of other organic chemicals. epa.govcdc.gov One of the significant applications has been in the production of brominated flame retardants. cdc.gov For instance, DBCP was used as an intermediate in the synthesis of tris(2,3-dibromopropyl)phosphate, a flame retardant. cdc.govnih.gov The reactivity of the carbon-halogen bonds in these molecules allows for their incorporation into larger polymer structures or for further functionalization to create a variety of organic compounds. Similarly, related compounds like 1-bromo-3-chloropropane (B140262) are used as intermediates in the manufacturing of other chemicals. industrialchemicals.gov.au

Historical Contexts and Evolution of Production Processes

The commercial production of DBCP in the United States began in 1955. chemicalbook.com In the mid-1970s, the annual production in the U.S. was estimated to be between eight and nine thousand tonnes. iarc.fr Initially, the production processes were often multi-stage and had lower productivity. google.com Over time, efforts were made to develop more efficient and safer manufacturing processes that could produce DBCP in high purity without complex purification steps. google.com These advancements included optimizing reaction temperatures and residence times, as well as introducing continuous reactor systems. google.com However, due to its environmental persistence and health concerns, the use of DBCP as a soil fumigant was largely discontinued (B1498344) in the late 1970s and 1980s. epa.govnih.govnih.gov Its use is now primarily restricted to being an intermediate in chemical synthesis under controlled conditions. epa.gov

Mechanistic Investigations of Abiotic Degradation Pathways

The environmental fate of halogenated hydrocarbons is of significant interest. Abiotic degradation, particularly through hydrolysis, is a key pathway for the transformation of these compounds in aqueous environments.

Hydrolytic Reaction Mechanisms

Hydrolysis of haloalkanes involves the substitution of a halogen atom with a hydroxyl group. chemguide.co.uk This process can occur through different mechanisms depending on the reaction conditions, such as pH and the structure of the haloalkane. chemguide.co.uklibretexts.org

In neutral aqueous solutions, haloalkanes can undergo slow nucleophilic substitution with water molecules. youtube.com Water acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the halogen. ncert.nic.in This reaction leads to the formation of an alcohol and a hydrogen halide. youtube.com For a polyhalogenated compound like 1,2-dibromo-3-chloropropane, the stepwise hydrolysis would lead to the formation of various haloalcohols. The relative rates of hydrolysis of different carbon-halogen bonds are influenced by the bond enthalpy, with weaker bonds breaking more easily. youtube.com For instance, the C-Br bond is generally weaker than the C-Cl bond, suggesting that brominated positions might be more susceptible to initial hydrolysis. Complete hydrolysis of a trihalogenated propane (B168953) would ultimately lead to the formation of glycerol. scielo.br

The hydrolysis of 1,2-dibromo-3-chloropropane in natural waters is a slow process, with a half-life of 38 years at a neutral pH of 7 and 25°C. cdc.gov

Under basic conditions, the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, accelerates the rate of hydrolysis. chemguide.co.uklibretexts.org The reaction kinetics of base-mediated hydrolysis are typically second-order, being first-order with respect to both the haloalkane and the hydroxide ion concentration. chemrxiv.org Increasing the concentration of the hydroxide ion will therefore increase the rate of the substitution reaction. libretexts.org

The mechanism of base-mediated hydrolysis can be either SN1 or SN2, depending on the structure of the haloalkane (primary, secondary, or tertiary). chemguide.co.uk For primary haloalkanes, the SN2 mechanism, involving a backside attack by the nucleophile, is predominant. chemguide.co.uk For tertiary haloalkanes, the SN1 mechanism, which proceeds through a carbocation intermediate, is favored. chemguide.co.uk Secondary haloalkanes can react via a mix of both mechanisms. chemguide.co.uk In addition to substitution, elimination reactions to form alkenes can also occur, and this pathway is favored by higher temperatures and higher concentrations of the base. libretexts.org The choice of solvent also plays a role, with water favoring substitution and ethanol (B145695) favoring elimination. libretexts.org

The product distribution in the base-mediated hydrolysis of polyhalogenated compounds will depend on the relative reactivity of the different halogenated sites and the reaction conditions.

Table 1: Chemical Compounds Mentioned

Compound Name
This compound
1,2-dibromo-3-chloropropane (DBCP)
Allyl chloride
Bromine
Tris(2,3-dibromopropyl)phosphate
1-bromo-3-chloropropane
Water
Glycerol
Hydroxide ion
Ethanol
1-bromopropane
Propan-1-ol
Bromoethane
2-chloropropan-1,3-diol
3-chloropropan-1,2-diol
Propene
HOCl (Hypochlorous acid)
Allyl alcohol
2-methylbut-2-ene
3,4,4-trimethylpent-2-ene
n-butyl chloride
but-1-ene
bromobenzene
phenylmagnesium bromide
chlorobenzene
phenol
ethyl chloride
methyl bromide
methyl chloride
1-methylcyclopentene
3-MCPD (3-chloro-1,2-propandiol)
2-MCPD (2-chloro-1,3-propandiol)
1,3-DCP (1,3-dichloropropanol)
2,3-DCP (2,3-dichloropropanol)
1-Bromo-1-methylcyclohexane
2-Chloro-2-methylbutane
2,2,3-Trimethyl-3-bromopentane
C6H5CH2Cl (Benzyl chloride)
C6H5CHClC6H5
1-Bromopentane
2-Bromopentane
2-Bromo-2-methylbutane
1-Bromo-3-methylbutane
3-Bromo-2-methylbutane
1-Bromobutane
1-Bromo-2,2-dimethylpropane
1-Bromo-2-methylbutane
Bromomethane
Bromoform
Chloromethane
Dibromomethane
Isopropyl chloride
1-Chlorobutane
(CH3)3CCl (tert-Butyl chloride)
CH3I (Methyl iodide)
CH3Br (Methyl bromide)
1,3-dibromopropane
1,1-dibromo-3,3-dichloropropan-2-ol
pH-Dependent Reaction Pathway Studies

The transformation of 1,2-Dibromo-3-chloropropane (DBCP) in aqueous environments is significantly influenced by pH. The primary mechanism of transformation under neutral to alkaline conditions is chemical degradation through dehydrohalogenation and subsequent hydrolysis. researchgate.net In the presence of hydroxide ions (OH-), which are more abundant at higher pH, DBCP undergoes nucleophilic substitution and elimination reactions. chemguide.co.ukncert.nic.in

Laboratory studies have demonstrated that DBCP is transformed principally by dehydrohalogenation, an elimination reaction where a hydrogen and a halogen atom are removed from adjacent carbon atoms, leading to the formation of a double bond. This process yields the intermediate products 2-bromo-3-chloropropene (B93708) (BCP) and 2,3-dibromopropene (B1205560) (DBP). researchgate.net These intermediates then undergo hydrolysis to form the more stable end product, 2-bromoallyl alcohol (BAA). researchgate.net The rate of these transformations is slow under typical environmental conditions. For instance, at a neutral pH of 7 and a temperature of 25°C, the estimated half-life for the conversion of DBCP to BAA is 38 years, increasing to 141 years at 15°C. researchgate.net However, the rate of dehalogenation, measured by the formation of bromide ions, increases at higher pH levels, with one study noting the highest rate at pH 8. cdc.gov

The reaction with hydroxide ions can proceed via two main nucleophilic substitution mechanisms: SN1 and SN2. ncert.nic.instackexchange.com In the SN2 mechanism, the hydroxide ion directly attacks the carbon atom bonded to a halogen, displacing the halide ion in a single step. chemguide.co.ukyoutube.com In the SN1 mechanism, the halogenoalkane first ionizes to form a carbocation, which then rapidly reacts with the hydroxide ion. chemguide.co.ukncert.nic.in For primary halides like DBCP, the SN2 pathway is generally favored. ncert.nic.in

Interactive Data Table: pH-Dependent Transformation Products of DBCP

PrecursorpH ConditionPrimary Reaction TypeIntermediate ProductsFinal ProductEstimated Half-Life (pH 7)
1,2-Dibromo-3-chloropropane (DBCP)Neutral to AlkalineDehydrohalogenation, Hydrolysis2-bromo-3-chloropropene (BCP), 2,3-dibromopropene (DBP)2-bromoallyl alcohol (BAA)38 years (25°C), 141 years (15°C) researchgate.net

Atmospheric Transformation Mechanisms: Vapor-Phase Reactions with Hydroxyl Radicals

In the atmosphere, 1,2-Dibromo-3-chloropropane (DBCP) exists predominantly in the vapor phase due to its volatility. cdc.gov The primary degradation pathway in the atmosphere is its reaction with photochemically produced hydroxyl (OH) radicals. cdc.govosti.gov This gas-phase reaction is a critical process determining the atmospheric lifetime and transport of DBCP. cdc.gov

The reaction is initiated by the abstraction of a hydrogen atom from the DBCP molecule by a hydroxyl radical, which is a highly reactive oxidant in the troposphere. nih.govnih.gov This initial step leads to the formation of a carbon-centered radical, which then undergoes further reactions.

Experimental studies using long-path Fourier transform infrared (FTIR) spectroscopy have determined the rate constant for the reaction of OH radicals with DBCP. osti.gov The reported rate constant at 296 ± 2 K is 4.4 x 10⁻¹³ cm³/molecule-second. cdc.govosti.gov Based on this rate constant and an estimated average atmospheric concentration of hydroxyl radicals (5 x 10⁵ radicals/cm³), the atmospheric half-life of DBCP is calculated to be approximately 36 to 55 days. cdc.govosti.gov This relatively long half-life indicates that DBCP can be transported over long distances in the atmosphere before being degraded. cdc.gov

The products of the reaction between DBCP and OH radicals have been investigated, and bromo-chloro-acetone (CH₂BrCOCH₂Cl) has been tentatively identified as one of the reaction products. osti.gov The formation of this product suggests a complex mechanism involving the initial hydrogen abstraction followed by reaction with molecular oxygen and subsequent decomposition pathways.

Interactive Data Table: Atmospheric Reaction of DBCP with Hydroxyl Radicals

ReactantOxidantRate Constant (296 K)Atmospheric Half-LifeIdentified Product(s)
1,2-Dibromo-3-chloropropane (DBCP)Hydroxyl Radical (OH)4.4 x 10⁻¹³ cm³/molecule-sec osti.gov~36-55 days cdc.govosti.govBromo-chloro-acetone (tentative) osti.gov

Research Findings and Applications

Currently, there is a lack of specific, published research focusing exclusively on the biological activities or industrial applications of 1,1-Dibromo-3-chloropropan-2-ol. The scientific literature more broadly covers related compounds, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP). nih.govnih.govnih.gov Research on DBCP has primarily centered on its toxicological profile and environmental impact. cdc.govresearchgate.netwho.intepa.goviarc.fr

While direct research on this compound is limited, its structural features suggest potential areas for future academic investigation. The presence of multiple halogen atoms and a hydroxyl group makes it a candidate for use as a chemical intermediate in the synthesis of more complex molecules. Halogenated alcohols are known to be versatile building blocks in organic chemistry.

Further research would be necessary to determine if this compound possesses any unique properties that would make it a subject of interest for material science, medicinal chemistry, or agrochemical research.

Advanced Analytical Methodologies for Environmental and Chemical Analysis

Chromatographic Techniques for Trace Analysis and Speciation

Chromatographic methods are paramount for the separation and analysis of complex mixtures, making them indispensable for environmental monitoring. For halogenated compounds like 1,1-Dibromo-3-chloropropan-2-ol, gas chromatography is often the technique of choice.

Gas Chromatography with Electron Capture Detection (GC-ECD) for Quantitative Determination

Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive method for the quantitative determination of electrophilic compounds, particularly halogenated hydrocarbons. The ECD is exceptionally responsive to molecules containing electronegative atoms such as bromine and chlorine, making it an ideal choice for analyzing this compound.

The principle of GC-ECD involves the sample being vaporized and carried by an inert gas through a chromatographic column, which separates the components of the mixture. As the halogenated analytes elute from the column, they enter the ECD. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant current. When electrophilic compounds pass through, they capture some of these electrons, causing a measurable decrease in the current. This reduction in current is proportional to the concentration of the analyte.

For the analysis of the related compound DBCP in drinking water and whole blood, GC-ECD has proven to be both specific and highly sensitive, capable of detecting concentrations as low as 0.02 µg/L in water and 0.228 ng/mL in blood. nih.govwho.int Similar levels of sensitivity would be expected for this compound. The sample preparation for such analyses typically involves a microextraction step with a solvent like hexane (B92381). epa.gov

Table 1: GC-ECD Parameters for Analysis of Similar Halogenated Compounds

Parameter Value/Condition
Column Type Capillary column (e.g., InertCap 1)
Injector Temperature 200°C
Detector Temperature 300°C
Oven Program Temperature gradient (e.g., 40°C to 270°C at 10°C/min) epa.gov
Carrier Gas Nitrogen or Argon/Methane
Sample Preparation Liquid-liquid microextraction with hexane epa.gov

Note: These are typical parameters and would require optimization for the specific analysis of this compound.

Development of Quantitative Analytical Methods for Complex Environmental and Biological Matrices

Analyzing this compound in complex matrices such as soil, groundwater, or biological tissues requires robust quantitative methods that account for matrix effects and potential interferences. The development of such methods involves several critical steps:

Efficient Extraction: A crucial first step is the effective extraction of the analyte from the sample matrix. For water samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane is common. epa.gov For solid samples like soil, techniques such as soxhlet extraction or pressurized fluid extraction may be necessary. The presence of the hydroxyl group in this compound might necessitate the use of a more polar solvent or a derivatization step to improve extraction efficiency and chromatographic performance.

Sample Clean-up: Environmental and biological samples often contain a multitude of co-extracted substances that can interfere with the analysis. These interferences can mask the analyte peak in the chromatogram or affect the detector's response. epa.gov Clean-up procedures, such as solid-phase extraction (SPE) or column chromatography, are employed to remove these interfering compounds before the sample is injected into the GC.

Derivatization: The hydroxyl group of this compound can make it less volatile and more prone to peak tailing in GC analysis. To overcome this, a derivatization step can be performed to convert the hydroxyl group into a less polar, more volatile functional group (e.g., an ester or ether). This process can enhance chromatographic separation and detection sensitivity.

Confirmation Analysis: Due to the complexity of the matrices, a single analytical run may not be sufficient for unambiguous identification. Confirmatory analysis using a second, dissimilar GC column or, more definitively, Gas Chromatography-Mass Spectrometry (GC-MS) is often required. epa.gov

Application of Modern Spectroscopic and Separation Techniques in Chemical Characterization

Beyond quantitative analysis, modern spectroscopic and separation techniques are vital for the structural confirmation and characterization of this compound, especially when dealing with unknown samples or validating new analytical standards.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification of organic compounds. As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification. For related compounds like DBCP, GC-MS is used for confirmation, with detection limits around 0.2 µg/L. who.int The NIST Chemistry WebBook contains mass spectrometry data for DBCP and other related compounds, which can serve as a reference. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile halogenated compounds, HPLC can be a viable alternative, particularly for less volatile or thermally labile compounds. For the separation of enantiomers (mirror-image isomers) of the related compound 1-bromo-3-chloro-2-propanol, HPLC with a chiral stationary phase has been utilized. osha.gov This suggests that HPLC could be adapted for the analysis of this compound, especially if isomeric separation is required.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the O-H bond (in the hydroxyl group), C-H bonds, C-Br bonds, and C-Cl bonds. This technique is more suitable for the characterization of pure standards rather than for trace analysis in complex mixtures. iarc.fr

Method Validation and Quality Assurance in Environmental Monitoring Research

For any analytical method to be considered reliable for environmental monitoring, it must undergo rigorous validation. This ensures that the data generated is accurate, precise, and reproducible. Quality assurance (QA) protocols are implemented to maintain the integrity of the results over time.

Key parameters for method validation include:

Linearity and Range: Establishing the concentration range over which the detector response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among repeated measurements, expressed as relative standard deviation (RSD). This includes repeatability (within-run precision) and reproducibility (between-run or inter-laboratory precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For DBCP, experimentally determined method detection limits are around 0.01 µg/L. cdc.gov

Selectivity/Specificity: The ability of the method to measure the target analyte without interference from other components in the sample.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

Quality assurance in a laboratory setting involves the routine analysis of quality control (QC) samples, such as method blanks, laboratory control spikes, and matrix spikes, to monitor the performance of the analytical system. epa.gov For instance, EPA Method 8011 for DBCP specifies that the recovery of a check standard must be between 60% and 140% of the expected value for the analysis to be considered valid. epa.gov

Table 2: Key Method Validation Parameters for Trace Analysis

Validation Parameter Description Typical Acceptance Criteria (Example)
Linearity (R²) Correlation coefficient of the calibration curve > 0.995
Accuracy (% Recovery) Recovery of a known amount of analyte spiked into a sample 80-120%
Precision (RSD) Relative Standard Deviation of replicate measurements < 15-20%
LOD Lowest detectable concentration 3 x Standard Deviation of the blank

| LOQ | Lowest quantifiable concentration | 10 x Standard Deviation of the blank |

Computational Chemistry and Theoretical Modeling of Dibromochloropropane Dbcp

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity.

The molecule 1,2-dibromo-3-chloropropane (B7766517) is a halogenated aliphatic hydrocarbon. nih.gov Its structure consists of a three-carbon propane (B168953) chain with bromine and chlorine substituents. Due to rotation around the carbon-carbon single bonds, DBCP can exist in various conformations. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to determine the relative energies of these different conformers and identify the most stable geometric arrangements.

Bonding analysis can reveal the nature of the carbon-halogen bonds (C-Br and C-Cl), including their polarity and strength. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, helps to identify the most electron-rich and electron-deficient sites in the molecule. This information is crucial for predicting which parts of the molecule are most susceptible to nucleophilic or electrophilic attack, a key factor in its degradation and toxicological mechanisms.

Table 1: Computed Descriptors for 1,2-Dibromo-3-chloropropane

Descriptor Value Source
Molecular Formula C₃H₅Br₂Cl nih.govnist.gov
Molecular Weight 236.33 g/mol sigmaaldrich.com
IUPAC Name 1,2-dibromo-3-chloropropane nih.gov
SMILES C(C(CBr)Br)Cl nih.gov

| InChIKey | WBEJYOJJBDISQU-UHFFFAOYSA-N | nih.gov |

This table is generated based on data from public chemical databases and would be confirmed by quantum chemical calculations.

Quantum chemistry is instrumental in mapping out potential degradation pathways for DBCP. For halogenated hydrocarbons, common degradation reactions in reducing environments include hydrogenolysis (replacement of a halogen with hydrogen) and reductive β-elimination (removal of two adjacent halogens to form a double bond). enviro.wiki

Theoretical models can calculate the activation energies for these different pathways by locating the transition state structures. A transition state is the highest energy point along a reaction coordinate, and its energy determines the rate of the reaction. For instance, computational studies on similar molecules like 1,2,3-trichloropropane (B165214) show that the reductive β-elimination pathway to form an alkene (allyl chloride) is often thermodynamically favored over hydrogenolysis. enviro.wiki

In the atmosphere, the primary degradation process for DBCP is its reaction with photochemically produced hydroxyl (OH) radicals. cdc.gov The rate constant for this reaction has been determined experimentally and can be calculated theoretically. Such calculations help predict the atmospheric lifetime of the compound, which for DBCP is estimated to be around 55 days. osti.gov

Molecular Dynamics Simulations for Interfacial Phenomena and Solvation Processes

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes like solvation and behavior at interfaces (e.g., water-air or water-soil). nih.gov

To study the solvation of DBCP in water, an MD simulation would typically place one or more DBCP molecules in a simulation box filled with a large number of water molecules. By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of each particle. Analysis of these trajectories can reveal:

Solvation Structure: How water molecules arrange themselves around the DBCP molecule. Properties like the radial distribution function can show the average distance and coordination number of water molecules around the solute.

Hydrogen Bonding: The extent and dynamics of hydrogen bonds between water molecules and the halogen or other atoms of DBCP. mdpi.com

Diffusion: The diffusion coefficient of DBCP in water, which is critical for modeling its transport in aquatic environments.

MD simulations are also exceptionally well-suited for studying interfacial phenomena. researchgate.net For a volatile compound like DBCP, understanding its behavior at the air-water interface is key to predicting its volatilization rate from surface waters. escholarship.orgmdpi.comucm.es Simulations can quantify the surface enrichment or depletion of the compound and the orientation it adopts at the interface, which influences its reactivity and transport across the boundary. escholarship.org

Prediction of Partition Coefficients (e.g., Log KOW, Log KHW) using Advanced Solvation Models (SMD, COSMO-RS)

Partition coefficients are crucial for predicting the environmental distribution of a chemical. The octanol-water partition coefficient (Kow) indicates a chemical's tendency to bioaccumulate in fatty tissues, while the Henry's Law constant (often expressed via the air-water partition coefficient, Kaw) describes its partitioning between air and water.

Advanced solvation models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Solvation Model based on Density (SMD) are powerful theoretical tools for predicting these properties from first principles. nih.govresearchgate.net COSMO-RS, for example, uses quantum chemical calculations to generate a "σ-profile" for a molecule, which describes its polarity distribution. scm.com By comparing the σ-profiles of the solute (DBCP) and the solvents (water, octanol, air), the model can accurately calculate thermodynamic properties like partition coefficients. nih.govnih.gov

These predictive models are invaluable, especially when experimental data is scarce or difficult to obtain. For DBCP, the experimentally determined Log KOW is approximately 2.43, indicating a moderate potential for bioaccumulation. who.int Computational models like COSMO-RS can reproduce such values and be used to predict other partition coefficients for which experimental data may not exist. nih.gov

Table 2: Key Partition Coefficients for 1,2-Dibromo-3-chloropropane

Coefficient Description Value Significance
Log Kₒw Octanol-Water Partition Coefficient 2.43 (Experimental) who.int Indicates tendency to partition into organic matter and bioaccumulate.
Water Solubility Maximum amount that can dissolve in water 1230 mg/L who.int Influences concentration in aquatic systems.

| Vapour Pressure | Tendency to evaporate | 0.1 kPa (at 21 °C) who.int | Governs volatilization from soil and water. |

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications for Environmental Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property or activity. For environmental science, QSPR models are used to predict properties like toxicity, biodegradability, and partition coefficients for large numbers of chemicals without the need for extensive testing.

In a modern context, QSPR is often enhanced by machine learning (ML) algorithms. A typical workflow involves:

Descriptor Calculation: For a set of related compounds (e.g., halogenated hydrocarbons), numerous molecular descriptors (e.g., molecular weight, surface area, electronic properties from quantum chemistry) are calculated.

Model Training: An ML algorithm is trained on a dataset of compounds for which the target property (e.g., Log KOW) is known experimentally or has been accurately calculated by a high-level theoretical model like COSMO-RS. nih.gov

Prediction: The trained model can then rapidly predict the property for new or untested compounds, like other isomers or metabolites of DBCP, based solely on their calculated descriptors.

These approaches are particularly useful for screening large chemical libraries and prioritizing compounds for further experimental study based on their predicted environmental behavior and potential risks. nih.gov

Development and Validation of Theoretical Frameworks for Degradation Pathway Elucidation

A comprehensive theoretical framework for elucidating the degradation of a contaminant like DBCP integrates multiple computational techniques. Such a framework combines quantum chemical calculations of reaction energetics with models for environmental transport.

The development and validation process typically involves:

Hypothesizing Pathways: Based on known chemical principles, potential degradation reactions are proposed. For DBCP, this includes hydrolysis, reductive dehalogenation, and oxidation by OH radicals. enviro.wikicdc.gov

Quantum Chemical Modeling: The thermodynamics (reaction energies) and kinetics (activation barriers) of each proposed step are calculated to determine the most likely pathways under specific environmental conditions (e.g., aerobic vs. anaerobic). enviro.wiki For example, calculations can show whether direct hydrolysis or reductive β-elimination is the faster process in an anoxic aquifer. cdc.gov

Identifying Products: The calculations predict the stable intermediates and final products of the degradation pathways. For the reaction of DBCP with OH radicals, for example, bromo-chloro-acetone (CH₂BrCOCH₂Cl) has been identified as a likely product. osti.gov

Validation: The theoretical predictions are compared with experimental results from laboratory studies or field observations. If the predicted degradation products and rates match experimental findings, the theoretical framework is considered validated and can be used to predict the chemical's fate in environments where experimental data is unavailable.

This integrated approach provides a robust, scientifically-grounded understanding of how DBCP behaves and persists in the environment, guiding risk assessment and remediation strategies. cdc.gov

Emerging Research Avenues and Future Directions in Halogenated Propane Studies

Development of Novel Catalytic and Engineered Degradation Technologies

The development of effective degradation technologies for halogenated propanes is a primary focus of current research. Traditional methods often have limitations, leading scientists to explore novel catalytic and engineered solutions.

One promising area is the use of advanced catalytic systems. For instance, researchers have discovered that combining zirconium with silicon nitride can enhance the catalytic conversion of propane (B168953) to propylene (B89431) more efficiently than traditional methods. azom.com This approach is faster, less toxic, and more energy-efficient than using nonprecious metals like chromium, and more cost-effective than precious metal catalysts such as platinum. azom.com Such innovations in catalysis could be adapted for the dehalogenation and degradation of compounds like 1,1-Dibromo-3-chloropropan-2-ol. Another novel approach involves the use of oxidized porous Cu–Al alloys, which have shown high activity in propane dehydrogenation at lower temperatures without the need for noble or hazardous metals. nih.gov These "metal sponges" present exciting opportunities for developing new catalysts for the breakdown of halogenated hydrocarbons. nih.gov

Engineered degradation technologies are also being explored. This includes the use of specific microorganisms capable of biodegrading these complex molecules. For example, research has been conducted on the biodegradation of 1,2-dibromo-3-chloropropane (B7766517) (DBCP) using cultures isolated from marine algae, highlighting the potential of biological systems for remediation. sjsu.edu

Catalyst SystemAdvantagePotential Application for Halogenated Propanes
Zirconium on Silicon NitrideFaster, less toxic, lower energy consumption, cost-effective. azom.comDegradation of the propane backbone.
Oxidized Porous Cu-Al AlloysHigh activity at low temperatures, no noble metals required. nih.govCatalytic dehalogenation and decomposition.
Microbial CulturesEnvironmentally friendly, potential for in-situ remediation. sjsu.eduBiodegradation of the entire molecule.

Advanced Spectroscopic and Chromatographic Characterization of Reaction Intermediates

Understanding the degradation pathways of halogenated propanes requires the precise identification of transient reaction intermediates. Advanced analytical techniques are crucial for this purpose.

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has proven to be a powerful tool for quantifying halogenated compounds and their degradation products. For instance, a method using LC/MS/MS was developed to quantify 2,2-Dibromo-3-nitrilopropionamide (DBNPA) and its degradation product, bromide, in complex matrices like bioethanol fermentation coproducts. nih.govnih.gov This technique allows for the tracking of the rapid decay of the parent compound and the formation of subsequent products, revealing first-order degradation kinetics with a specific half-life. nih.govnih.gov

Gas chromatography (GC) coupled with various detectors, such as a flame ionization detector (FID), is another essential technique for analyzing halogenated volatile organic compounds. researchgate.net These methods are used to determine the concentration of these pollutants in environmental samples, providing critical data for exposure and risk assessments. researchgate.net

Future research will likely focus on the application of even more sophisticated hyphenated techniques and high-resolution mass spectrometry to elucidate the structures of complex and short-lived intermediates formed during the degradation of compounds like this compound.

Integration of Multi-Fidelity Modeling Approaches for Environmental Fate Prediction

Predicting the environmental fate of halogenated propanes is essential for assessing their long-term impact. Multi-fidelity and multi-media fate models are becoming increasingly important tools in this endeavor. rsc.orgcefic-lri.org

These models integrate data on a chemical's physical and chemical properties, such as its vapor pressure, water solubility, and partitioning coefficients (like Koc and Henry's Law constant), to simulate its distribution and persistence in different environmental compartments like air, water, soil, and sediment. cefic-lri.org They provide a mechanistic and quantitative description of the sources, transport pathways, and degradation of chemicals in the environment. rsc.org

High-resolution multi-species (HR-MS) models have been developed to assess the fate of chemicals that inter-convert into different species, which is particularly relevant for the degradation of halogenated propanes that can form various byproducts. nih.gov These models offer a more detailed environmental description, including stratified compartments and the inclusion of vegetation, leading to a more accurate prediction of environmental fate, especially for reactive chemicals or in local-scale simulations. nih.gov The continuous improvement of these models, supported by better chemical property data and emission estimates, is crucial for their application in chemical risk assessment and management. rsc.org

Modeling ApproachKey FeaturesApplication to Halogenated Propanes
Multi-Media Fate ModelsDescribe chemical exchange between environmental compartments (air, water, soil). cefic-lri.orgPredict overall persistence and distribution.
High-Resolution Multi-Species (HR-MS) ModelsAssess the fate of inter-converting chemical species with detailed environmental descriptions. nih.govMore accurate fate prediction of parent compound and degradation products.
Polyparameter Linear Free-Energy Relationships (ppLFER)Estimate partition coefficients for various environmental media. rsc.orgProvide crucial input data for fate models.

Investigation of Stereochemical Aspects in Reaction Mechanisms

The stereochemistry of a molecule can significantly influence its reactivity and biological interactions. For halogenated propanes with chiral centers, such as this compound, understanding the stereochemical aspects of their reactions is critical.

The study of halogenation reactions of alkenes provides a foundational understanding of how stereochemistry can dictate reaction outcomes. youtube.com For example, the addition of a halogen to cis- or trans-2-butene results in different stereoisomeric products due to the formation of specific intermediates like halonium ions. youtube.com This highlights the importance of the spatial arrangement of atoms in a molecule and how it affects the approach of reactants and the formation of transition states. ncert.nic.in

In nucleophilic substitution reactions, which are common for haloalkanes, the stereochemistry of the substrate can determine the reaction mechanism (e.g., SN1 or SN2) and the stereochemistry of the product. ncert.nic.in The stability of carbocation intermediates and the steric hindrance around the reaction center play crucial roles. ncert.nic.in

Future research on this compound will need to investigate how its specific stereoisomers behave in degradation reactions. This will involve stereoselective synthesis of the different isomers and detailed analysis of the stereochemistry of the degradation products. Such studies will provide a more complete picture of the compound's environmental fate and potential biological effects.

Exploration of Advanced Oxidation Processes for Enhanced Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com These processes are highly effective for the degradation of recalcitrant organic pollutants like halogenated propanes. mdpi.com

Several AOPs have been investigated for the degradation of halogenated compounds. One common method is the combination of hydrogen peroxide (H2O2) and ultraviolet (UV) radiation. elsevierpure.com The photolysis of H2O2 generates highly reactive hydroxyl radicals that can effectively oxidize organic compounds. mdpi.comelsevierpure.com A kinetic model for the oxidation of 1,2-dibromo-3-chloropropane (DBCP) using H2O2/UV showed that this process can successfully degrade the compound in water. elsevierpure.com

Other AOPs include ozone-based processes (O3, O3/UV, O3/H2O2), Fenton and photo-Fenton reactions, and heterogeneous photocatalysis using materials like titanium dioxide (TiO2). mdpi.com The O3/H2O2 system, for instance, is known to be highly effective due to the accelerated decomposition of ozone and the subsequent formation of hydroxyl radicals. mdpi.com

The choice of AOP depends on factors such as the specific pollutant, the water matrix, and economic considerations. Future research will likely focus on optimizing these processes for the degradation of this compound, potentially exploring novel combinations of AOPs or the use of new catalytic materials to enhance their efficiency and reduce treatment costs.

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